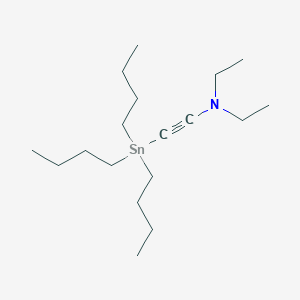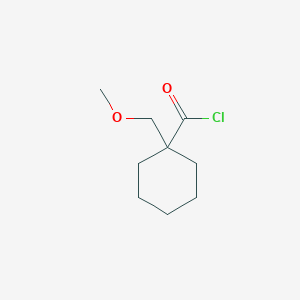
1-(Methoxymethyl)cyclohexane-1-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Methoxymethyl)cyclohexane-1-carbonyl chloride is an organic compound that belongs to the class of cycloalkanes It is characterized by a cyclohexane ring substituted with a methoxymethyl group and a carbonyl chloride group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methoxymethyl)cyclohexane-1-carbonyl chloride typically involves the reaction of cyclohexanone with methoxymethyl chloride in the presence of a base such as sodium hydride. The resulting intermediate is then treated with thionyl chloride to introduce the carbonyl chloride group. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or tetrahydrofuran
Reaction Time: 2-4 hours
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control of reaction parameters and higher yields. The use of automated reactors and in-line monitoring systems ensures consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Methoxymethyl)cyclohexane-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation: Oxidation of the methoxymethyl group can yield the corresponding aldehyde or carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols in the presence of a base (e.g., triethylamine) are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Esters and Amides: Formed through nucleophilic substitution reactions.
Alcohols: Formed through reduction reactions.
Aldehydes and Carboxylic Acids: Formed through oxidation reactions.
Applications De Recherche Scientifique
1-(Methoxymethyl)cyclohexane-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Biological Studies: Employed in the study of enzyme mechanisms and protein modifications.
Mécanisme D'action
The mechanism of action of 1-(Methoxymethyl)cyclohexane-1-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations, where the compound acts as an acylating agent. The methoxymethyl group can also participate in reactions, providing additional functionalization options.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanone: Lacks the methoxymethyl and carbonyl chloride groups, making it less reactive in certain transformations.
Cyclohexane-1-carbonyl chloride: Similar structure but without the methoxymethyl group, leading to different reactivity and applications.
Methoxymethylcyclohexane: Lacks the carbonyl chloride group, limiting its use in acylation reactions.
Uniqueness
1-(Methoxymethyl)cyclohexane-1-carbonyl chloride is unique due to the presence of both the methoxymethyl and carbonyl chloride groups. This combination provides a versatile platform for various chemical transformations, making it valuable in synthetic chemistry and industrial applications.
Propriétés
Numéro CAS |
72335-85-4 |
|---|---|
Formule moléculaire |
C9H15ClO2 |
Poids moléculaire |
190.67 g/mol |
Nom IUPAC |
1-(methoxymethyl)cyclohexane-1-carbonyl chloride |
InChI |
InChI=1S/C9H15ClO2/c1-12-7-9(8(10)11)5-3-2-4-6-9/h2-7H2,1H3 |
Clé InChI |
VNYVXQIGBJTAJK-UHFFFAOYSA-N |
SMILES canonique |
COCC1(CCCCC1)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Benzyloxy)carbonyl]glycyl-N-hydroxy-L-leucinamide](/img/structure/B14459782.png)
![Phosphanetriyltris[(naphthalen-1-yl)methanone]](/img/structure/B14459784.png)
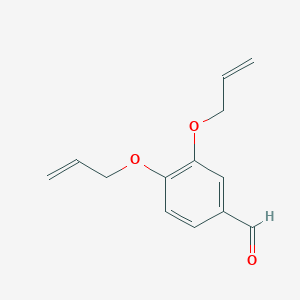
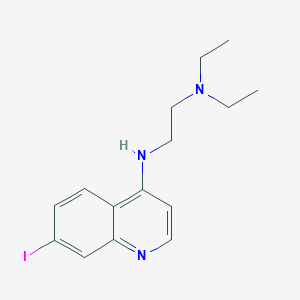
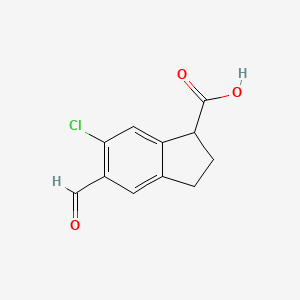
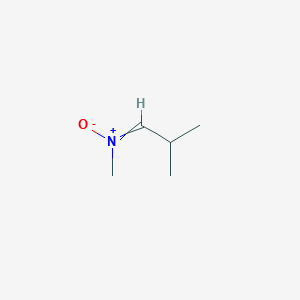
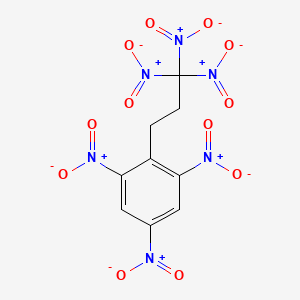
![5-Nitro-2-[4-[4-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl]sulfonylphenyl]isoindole-1,3-dione](/img/structure/B14459812.png)
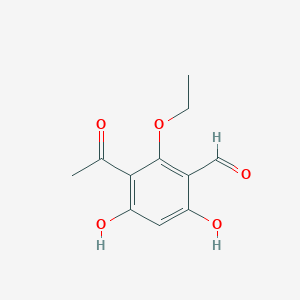
![Butyltintris[2-(decanoyloxy)ethylmercaptide]](/img/structure/B14459833.png)
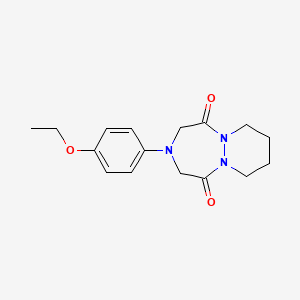
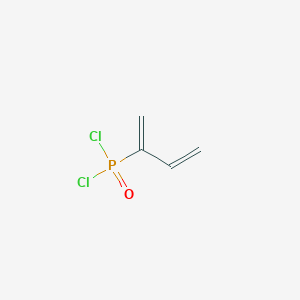
![[1,1'-Biphenyl]-4-carboxylic acid, 4'-octyl-, 4-[(2S)-2-methylbutyl]phenyl ester](/img/structure/B14459850.png)
